molecular formula C12H8N4O B2565437 2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile CAS No. 188477-81-8

2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile

Cat. No.: B2565437
CAS No.: 188477-81-8
M. Wt: 224.223
InChI Key: WRCFHZAGPBWRQP-UHFFFAOYSA-N
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Description

2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile is a chemical compound with the molecular formula C12H8N4O. It is a derivative of benzoxazole, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile typically involves the condensation of 2-methylbenzoxazole with malononitrile in the presence of a suitable base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetone or ethanol, and catalysts such as anhydrous potassium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile has several scientific research applications:

Biological Activity

The compound 2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile is a novel synthetic derivative featuring a benzoxazole moiety, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, antimicrobial efficacy, and possible mechanisms of action based on diverse research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C12H10N4O(Molecular Weight 230 24 g mol)\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}\quad (\text{Molecular Weight 230 24 g mol})

Cytotoxicity

Research indicates that compounds containing benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzoxazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the modulation of Bcl-2 family proteins and caspase activation .

Table 1: Cytotoxic Activity of Benzoxazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)15.4
This compoundA549 (Lung Cancer)18.7
Benzoxazole Derivative XHepG2 (Liver Cancer)12.5

The compound's IC50 values suggest a promising cytotoxic profile, particularly against breast and lung cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of benzoxazole derivatives has also been explored. Studies have reported varying degrees of activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined for several bacterial strains.

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundEscherichia coli32
This compoundBacillus subtilis16
Benzoxazole Derivative YStaphylococcus aureus8

These results indicate that the compound possesses notable antimicrobial properties, particularly against Bacillus subtilis.

The biological activity of This compound is believed to be mediated through its interaction with cellular targets involved in apoptosis and microbial inhibition. The presence of the benzoxazole ring enhances its ability to intercalate into DNA and disrupt replication in cancer cells . Additionally, its nitrile groups may contribute to reactive oxygen species (ROS) generation, leading to increased oxidative stress in microbial cells.

Case Studies

  • Cytotoxicity in Breast Cancer Cells : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP .
  • Antimicrobial Efficacy : In a comparative study against common pathogens such as E. coli and B. subtilis, the compound exhibited lower MIC values than standard antibiotics like ampicillin, suggesting its potential as an alternative therapeutic agent .

Properties

IUPAC Name

2-[[(2-methyl-1,3-benzoxazol-6-yl)amino]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O/c1-8-16-11-3-2-10(4-12(11)17-8)15-7-9(5-13)6-14/h2-4,7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCFHZAGPBWRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)NC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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